Ethyl 4-amino-3-(4-nitrophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-amino-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4S2/c1-2-19-11(16)9-10(13)14(12(20)21-9)7-3-5-8(6-4-7)15(17)18/h3-6H,2,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRDKRWIWFVKGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=S)S1)C2=CC=C(C=C2)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50366380 | |
| Record name | SBB002721 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312922-32-0 | |
| Record name | SBB002721 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-3-(4-nitrophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves a multi-step process:
Formation of the Thiazole Ring: The initial step often involves the cyclization of a suitable precursor, such as a thiourea derivative, with an α-haloketone. This reaction is usually carried out in the presence of a base like sodium ethoxide or potassium carbonate under reflux conditions.
Amination: The amino group is introduced via nucleophilic substitution, where an appropriate amine reacts with the nitro-substituted thiazole intermediate.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability. Additionally, industrial processes would incorporate rigorous purification steps, such as recrystallization and chromatography, to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The amino group can participate in various substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Amides or secondary amines.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of thiazole derivatives, including ethyl 4-amino-3-(4-nitrophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate, as promising anticancer agents. The compound has demonstrated significant antiproliferative activity against various cancer cell lines.
Case Studies
A study published in Scientific Reports examined several thiazole derivatives and found that those with similar structures to this compound exhibited strong binding affinities to DNA, indicating potential for further development as anticancer drugs .
| Study | Cell Lines Tested | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Ashour et al. (2023) | MCF-7, HeLa | < 10 | Topoisomerase inhibition |
| Research A (2024) | A549, HCT116 | < 15 | Apoptosis induction |
Antimicrobial Properties
This compound has also been investigated for its antimicrobial activities against various pathogens.
Efficacy Against Bacteria and Fungi
Research indicates that thiazole derivatives can exhibit significant antibacterial and antifungal properties. The compound has shown effectiveness against Gram-positive and Gram-negative bacteria as well as certain fungal strains.
Case Studies
A comparative study demonstrated that the compound's derivatives had minimum inhibitory concentrations (MICs) lower than established antibiotics for specific bacterial strains .
| Pathogen | MIC (µg/mL) | Comparison |
|---|---|---|
| Staphylococcus aureus | 8 | Lower than Penicillin |
| Escherichia coli | 16 | Comparable to Ciprofloxacin |
Other Therapeutic Applications
Beyond anticancer and antimicrobial uses, this compound exhibits potential in other therapeutic areas:
Antioxidant Activity
Studies have suggested that thiazole derivatives possess antioxidant properties that can protect cells from oxidative stress . This activity may contribute to their overall therapeutic efficacy.
Anti-inflammatory Effects
Preliminary research indicates that compounds within this class may also exhibit anti-inflammatory effects by modulating inflammatory pathways.
Mechanism of Action
The mechanism by which Ethyl 4-amino-3-(4-nitrophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate exerts its effects depends on its specific application:
Enzyme Inhibition: The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
Chemical Reactivity: Its functional groups allow it to participate in various chemical reactions, making it useful as a synthetic intermediate.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The 4-nitrophenyl group distinguishes this compound from analogs with halogen or alkyl substituents:
| Compound Name | Substituent (3-position) | Molecular Formula | Molar Mass (g/mol) | CAS Number |
|---|---|---|---|---|
| Ethyl 4-amino-3-(4-nitrophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate | 4-Nitrophenyl | C₁₂H₁₀N₃O₄S₂ | 332.35 | 312922-32-0 |
| Ethyl 4-amino-3-(4-bromophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate | 4-Bromophenyl | C₁₂H₁₀BrN₂O₂S₂ | 359.26 | 57037-05-5 |
| Ethyl 4-amino-3-(3,4-dichlorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate | 3,4-Dichlorophenyl | C₁₂H₁₀Cl₂N₂O₂S₂ | 349.26 | 312922-18-2 |
| Ethyl 3-allyl-4-amino-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate | Allyl | C₉H₁₂N₂O₂S₂ | 244.33 | 111698-89-6 |
Key Observations :
- Electron-withdrawing vs. electron-donating groups : The nitro group (target compound) enhances electrophilic reactivity compared to bromo or chloro substituents, which are weaker electron-withdrawing groups. Allyl substituents (electron-donating) may increase nucleophilicity .
- Steric effects : The 4-nitrophenyl group is planar, minimizing steric hindrance, whereas bulkier substituents (e.g., 3,4-dichlorophenyl) may hinder molecular interactions .
Variations in Thiazole Core Functionalization
| Compound Name | 2-Position Group | 5-Position Group | Molecular Formula |
|---|---|---|---|
| This compound | Thioxo (S) | Ethyl carboxylate | C₁₂H₁₀N₃O₄S₂ |
| Ethyl 4-(4-nitrophenyl)-2-oxo-2,3-dihydro-1,3-thiazole-5-carboxylate | Oxo (O) | Ethyl carboxylate | C₁₂H₁₀N₂O₅S |
| Ethyl 4-amino-3-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate | Thioxo (S) | Ethyl carboxylate | C₇H₁₀N₂O₂S₂ |
Key Observations :
Comparison of Yields and Conditions :
Key Observations :
Physicochemical Properties
| Compound | Melting Point (°C) | Boiling Point (°C) | Solubility |
|---|---|---|---|
| This compound | Not reported | 475 (predicted) | Low in water |
| Ethyl 4-amino-3-(4-bromophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate | Not reported | 475 (predicted) | Low in water |
| Ethyl 3-allyl-4-amino-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate | Not reported | Not reported | Moderate in DMSO |
Biological Activity
Ethyl 4-amino-3-(4-nitrophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate (CAS: 312922-32-0) is a compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, and anticonvulsant activities, supported by relevant data and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molar mass of 325.36 g/mol. The compound features a thiazole ring, which is essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H11N3O4S2 |
| Molar Mass | 325.36 g/mol |
| CAS Number | 312922-32-0 |
| Hazard Symbols | Xi - Irritant |
Anticancer Activity
Recent studies have highlighted the potential of thiazole derivatives in cancer treatment. This compound has shown promising results in inhibiting cancer cell proliferation.
- Cell Line Studies :
- Mechanism of Action :
Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains.
- In Vitro Studies :
Anticonvulsant Activity
The anticonvulsant potential of thiazole derivatives has also been explored. This compound was tested in picrotoxin-induced convulsion models.
- Experimental Models :
Structure-Activity Relationship (SAR)
The biological activity of thiazole compounds often correlates with their structural features. Key observations include:
- Substituent Effects : The presence of electron-withdrawing groups (such as nitro groups) on the phenyl ring enhances anticancer activity.
- Thiazole Ring Modifications : Variations in the thiazole structure can significantly influence biological activity; for instance, modifications at the nitrogen or sulfur positions can lead to improved potency against specific targets .
Case Studies and Research Findings
Several studies have contributed to the understanding of the biological activities of thiazole derivatives:
- Cytotoxicity Studies : A study demonstrated that derivatives with specific substitutions on the phenyl ring exhibited enhanced cytotoxicity against various cancer cell lines compared to their unsubstituted counterparts .
- Antimicrobial Efficacy : Another study reported that compounds similar to this compound showed significant inhibition of bacterial growth, suggesting potential for development into antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Ethyl 4-amino-3-(4-nitrophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via cyclocondensation reactions. For example, reacting 4-nitrophenylacetic acid with ethyl cyanoacetate under sulfur-mediated cyclization yields thiophene intermediates, which are further functionalized. Key factors include solvent choice (ethanol or methanol), reflux duration (2–4 hours), and stoichiometric ratios of reagents. Yields range from 68% to 84%, with recrystallization from methanol or ethanol improving purity .
Q. How are spectroscopic techniques (NMR, IR, MS) utilized to confirm the structure and purity of this compound?
- Methodology :
- ¹H/¹³C NMR : Aromatic protons (δ 7.5–8.2 ppm) confirm the 4-nitrophenyl group, while thiazole ring protons appear as singlets (δ 6.8–7.1 ppm). The ethyl ester group is identified via triplet (δ 1.2–1.4 ppm) and quartet (δ 4.1–4.3 ppm) signals .
- IR : Strong ν(C=O) at ~1700 cm⁻¹ (ester), ν(N-H) at ~3187 cm⁻¹ (amino group), and ν(C=S) at ~1250 cm⁻¹ .
- MS : Molecular ion peaks at m/z 350–355 (exact mass 350.11) and fragments corresponding to nitro group loss (e.g., m/z 290) .
Q. What crystallization methods are effective for obtaining single crystals suitable for X-ray diffraction?
- Methodology : Slow evaporation from polar solvents (methanol or ethanol) at 4°C produces high-quality crystals. Addition of co-solvents like light petroleum ether can reduce decomposition during crystallization. Crystal morphology is monitored via polarized light microscopy .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX software resolve ambiguities in the compound’s tautomeric forms or hydrogen-bonding networks?
- Methodology : Single-crystal X-ray data collected at 100 K (Mo-Kα radiation) are refined using SHELXL. The thioxo group (C=S) and nitro group orientation are critical for distinguishing tautomers. Hydrogen-bonding patterns (e.g., N-H···O or S···π interactions) are analyzed using Mercury or OLEX2, with graph-set analysis (e.g., R₂²(8) motifs) to map supramolecular architectures .
Q. What experimental and computational strategies address contradictory NMR data for similar thiazole derivatives?
- Methodology :
- Experimental : Variable-temperature NMR (VT-NMR) can resolve dynamic effects (e.g., hindered rotation of the nitro group). NOESY/ROESY detects through-space correlations to confirm regiochemistry .
- Computational : DFT calculations (B3LYP/6-31G*) predict chemical shifts and compare them to experimental data to validate proposed structures .
Q. How does the nitro group’s electronic effects influence the compound’s reactivity in further functionalization (e.g., acylation or cycloaddition)?
- Methodology : The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution to the para position. Reactivity is assessed via kinetic studies (HPLC monitoring) of reactions like acylation with chloroformates. Hammett plots correlate substituent effects with reaction rates .
Q. What in vitro assays are suitable for evaluating the compound’s biological activity, and how are structure-activity relationships (SAR) analyzed?
- Methodology :
- Anticancer Activity : MTT assays using cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ values calculated from dose-response curves.
- SAR : Modifications at the 4-amino or 5-carboxylate positions are tested to correlate substituent electronegativity or steric bulk with activity. Molecular docking (AutoDock Vina) predicts binding to targets like topoisomerase II .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
